Chirality as a Critical Differentiator: (3S)- over (3R)-Aminopiperidine for alpha(v)beta3 Integrin Antagonism
The stereochemistry of the 3-aminopiperidine core is a decisive factor in potency. In a direct comparative study of tricyclic pharmacophore-based integrin antagonists, the (3S)-aminopiperidine analogue exhibited the most potent activity against the alpha(v)beta3 integrin receptor [1]. The S isomer at the piperidine ring was demonstrated to be more potent than the corresponding R isomer [1].
| Evidence Dimension | alpha(v)beta3 Integrin Antagonism |
|---|---|
| Target Compound Data | (3S)-aminopiperidine analogue: Strongest activity in the series |
| Comparator Or Baseline | (3R)-aminopiperidine analogue |
| Quantified Difference | S isomer is more potent than the R isomer |
| Conditions | In vitro binding assay; SAR study of N-terminus modifications |
Why This Matters
This stereospecific activity is critical for research programs focused on angiogenesis, osteoporosis, and certain cancers, directly influencing the choice of chiral building block for lead optimization.
- [1] Ishikawa M, Hiraiwa Y, Kubota D, Tsushima M, Watanabe T, Murakami S, Ouchi S, Ajito K. Tricyclic pharmacophore-based molecules as novel integrin alpha(v)beta3 antagonists. Part III: synthesis of potent antagonists with alpha(v)beta3/alpha(IIb)beta3 dual activity and improved water solubility. Bioorg Med Chem. 2006;14(7):2131-50. View Source
